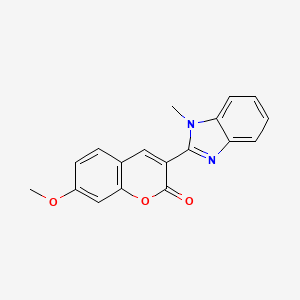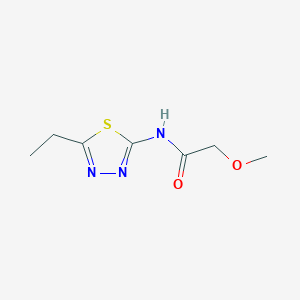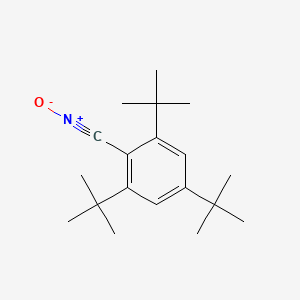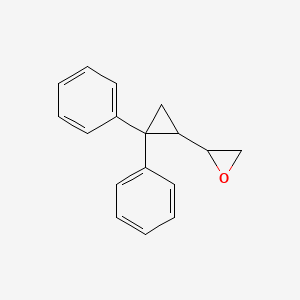
2-(2,2-Diphenylcyclopropyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylcyclopropyl)oxirane is an organic compound characterized by the presence of an oxirane ring attached to a 2,2-diphenylcyclopropyl group This compound is notable for its unique structural features, which include a strained three-membered oxirane ring and a cyclopropyl group substituted with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-diphenylcyclopropyl)oxirane typically involves the formation of the cyclopropyl group followed by the introduction of the oxirane ring. One common method is the cyclopropanation of a suitable precursor, such as a diphenyl-substituted alkene, using reagents like diazomethane or a Simmons-Smith reagent. The resulting cyclopropane can then be subjected to epoxidation using peracids like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2-(2,2-Diphenylcyclopropyl)oxirane undergoes various chemical reactions, primarily driven by the reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-substituted alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form diols or other oxidized products. Reduction reactions can also occur, although they are less common.
Substitution Reactions: The oxirane ring can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Peracids like m-CPBA.
Reducing Agents: Hydrogenation catalysts.
Major Products:
β-Substituted Alcohols: Formed from ring-opening reactions.
Diols: Formed from oxidation reactions.
科学研究应用
2-(2,2-Diphenylcyclopropyl)oxirane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of polyfunctional and heterocyclic compounds.
Material Science: The compound’s unique structure can be exploited in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(2,2-diphenylcyclopropyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the formation of a β-substituted alcohol .
相似化合物的比较
- cis-2,3-Epoxybutane
- trans-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2,3,4-Diepoxybutane
- 3,3-Dimethylepoxybutane
Comparison: 2-(2,2-Diphenylcyclopropyl)oxirane is unique due to the presence of the diphenylcyclopropyl group, which imparts additional steric and electronic effects compared to simpler oxirane compounds. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes. For example, the diphenyl groups can provide steric hindrance, affecting the accessibility of the oxirane ring to nucleophiles.
属性
CAS 编号 |
188774-77-8 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(2,2-diphenylcyclopropyl)oxirane |
InChI |
InChI=1S/C17H16O/c1-3-7-13(8-4-1)17(11-15(17)16-12-18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI 键 |
LJONMYSJFBDGNG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)
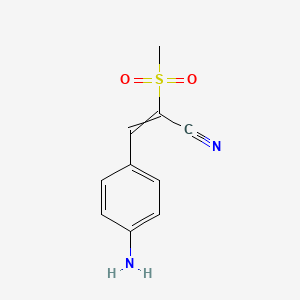
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
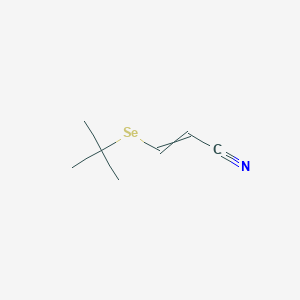

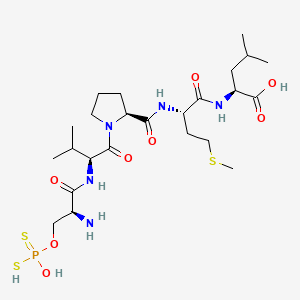
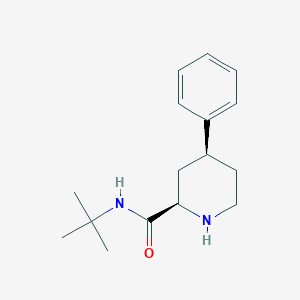
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
